molecular formula C18H30 B1459611 1-Phenyldodecane-D30 CAS No. 352431-29-9

1-Phenyldodecane-D30

Cat. No. B1459611
CAS RN: 352431-29-9
M. Wt: 276.6 g/mol
InChI Key: KWKXNDCHNDYVRT-NPTDWAEGSA-N
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Description

1-Phenyldodecane-D30 (1-PDD-D30) is an aliphatic hydrocarbon compound belonging to the family of linear alkanes. It is composed of 12 carbon atoms, each linked to a hydrogen atom, and a phenyl group attached to the first carbon. It is a colorless liquid with a low boiling point and is insoluble in water. 1-PDD-D30 is used in a variety of scientific applications, including synthesis, biochemical and physiological studies, and laboratory experiments.

Scientific Research Applications

  • Biochemical Research : 1-Phenyldodecane derivatives have been studied for their biochemical properties. For instance, phenyldodecane is a significant component of cable insulating oil and has been investigated for its biodegradation in soil. This study provides insights into the environmental fate of phenyldodecane compounds and their interaction with microbial communities (Dew, Paton, & Semple, 2005).

  • Materials Science : In materials science, compounds similar to 1-Phenyldodecane-D30, like 1-phenyldecane and 1-phenylundecane, have been studied for their physical properties such as density and thermal behavior. This research is crucial for understanding the application of these compounds in various industrial processes and materials (Milhet, Baylaucq, & Boned, 2005).

  • Environmental Science : Studies on compounds like 1-Phenyldodecane-D30 also extend to environmental science, particularly in understanding their stability and degradation under various conditions. Research on the aging and oxidation of dodecylbenzene (a similar compound) in air provides valuable insights into the environmental impact and degradation pathways of such hydrocarbons (Hosier, Vaughan, Sutton, & Davis, 2007).

  • Pharmacology and Biomedical Research : While direct research on 1-Phenyldodecane-D30 in pharmacology is limited, related compounds have been studied. For example, the D30N mutation in HIV-1 protease, which influences drug resistance and susceptibility, highlights the significance of molecular changes in pharmacological research (Gonzalez et al., 2004).

properties

IUPAC Name

1,2,3,4,5-pentadeuterio-6-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-pentacosadeuteriododecyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30/c1-2-3-4-5-6-7-8-9-10-12-15-18-16-13-11-14-17-18/h11,13-14,16-17H,2-10,12,15H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D,12D2,13D,14D,15D2,16D,17D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWKXNDCHNDYVRT-NPTDWAEGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901313063
Record name Benzene-d5, dodecyl-d25-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901313063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyldodecane-D30

CAS RN

352431-29-9
Record name Benzene-d5, dodecyl-d25-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=352431-29-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene-d5, dodecyl-d25-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901313063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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